2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919869
InChI:
InChI=1S/C32H31ClN2O6/c1-38-20-14-12-18(13-15-20)30(37)29-27(19-16-25(39-2)31(41-4)26(17-19)40-3)28-23(10-7-11-24(28)36)35(32(29)34)22-9-6-5-8-21(22)33/h5-6,8-9,12-17,27H,7,10-11,34H2,1-4H3
SMILES:
COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N
Molecular Formula:
C32H31ClN2O6
Molecular Weight:
575 g/mol
2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
CAS No.:
Cat. No.: VC0919869
Molecular Formula: C32H31ClN2O6
Molecular Weight: 575 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H31ClN2O6 |
|---|---|
| Molecular Weight | 575 g/mol |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
| Standard InChI | InChI=1S/C32H31ClN2O6/c1-38-20-14-12-18(13-15-20)30(37)29-27(19-16-25(39-2)31(41-4)26(17-19)40-3)28-23(10-7-11-24(28)36)35(32(29)34)22-9-6-5-8-21(22)33/h5-6,8-9,12-17,27H,7,10-11,34H2,1-4H3 |
| Standard InChI Key | CMUIEHHXTIQQIF-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator